Benzene, (3-octylundecyl)-
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Overview
Description
It is a derivative of benzene, where the benzene ring is substituted with a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3-octylundecyl)- typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-octylundecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of Benzene, (3-octylundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzene, (3-octylundecyl)- undergoes various types of chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonic acids, halobenzenes.
Scientific Research Applications
Benzene, (3-octylundecyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chain can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Benzene, (3-octylundecyl)- involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chain allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Heptadecane, 9-phenethyl-
- 9-(2-Phenylethyl)heptadecane
- 3-Octyl-1-phenylundecane
Uniqueness
Benzene, (3-octylundecyl)- is unique due to its specific alkyl chain length and substitution pattern on the benzene ring. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
5637-96-7 |
---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
3-octylundecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-5-7-9-11-14-18-24(19-15-12-10-8-6-4-2)22-23-25-20-16-13-17-21-25/h13,16-17,20-21,24H,3-12,14-15,18-19,22-23H2,1-2H3 |
InChI Key |
YFDREPVYVBGJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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